

An In-depth Technical Guide to 3-Formylbenzenesulfonamide (CAS 1778-37-6)

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Compound of Interest

Compound Name: *3-Formylbenzenesulfonamide*

Cat. No.: *B154734*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Formylbenzenesulfonamide, with the CAS number 1778-37-6, is a small organic molecule that has garnered interest in the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its known biological activities and potential mechanisms of action. The compound is notably recognized for its role as an inhibitor of ion channels, specifically voltage-gated sodium and potassium channels, suggesting its potential utility in the fields of neuroscience and drug development. Furthermore, its structural resemblance to the neurotransmitter acetylcholine hints at possible interactions with cholinergic systems. This document aims to serve as a core resource for researchers and professionals engaged in the study and application of **3-Formylbenzenesulfonamide**.

Chemical and Physical Properties

3-Formylbenzenesulfonamide is a benzenesulfonamide derivative characterized by the presence of a formyl group at the meta position of the benzene ring.

Table 1: Physicochemical Properties of **3-Formylbenzenesulfonamide**

Property	Value	Source
CAS Number	1778-37-6	[1] [2] [3] [4] [5]
Molecular Formula	C ₇ H ₇ NO ₃ S	[2] [3]
Molecular Weight	185.20 g/mol	[2] [3]
Melting Point	No data available	
Boiling Point	No data available	
Density	No data available	
SMILES	O=S(=O)(N)c1ccccc(c1)C=O	[2]
InChI	InChI=1S/C7H7NO3S/c8-12(10,11)7-3-1-2-6(4-7)5-9/h1-5H,(H2,8,10,11)	[3]

Spectroscopic Data:

While specific spectra for **3-Formylbenzenesulfonamide** are not publicly available in the search results, several chemical suppliers indicate their availability upon request.[\[1\]](#) The expected characteristic spectral features are outlined below based on the analysis of related compounds.

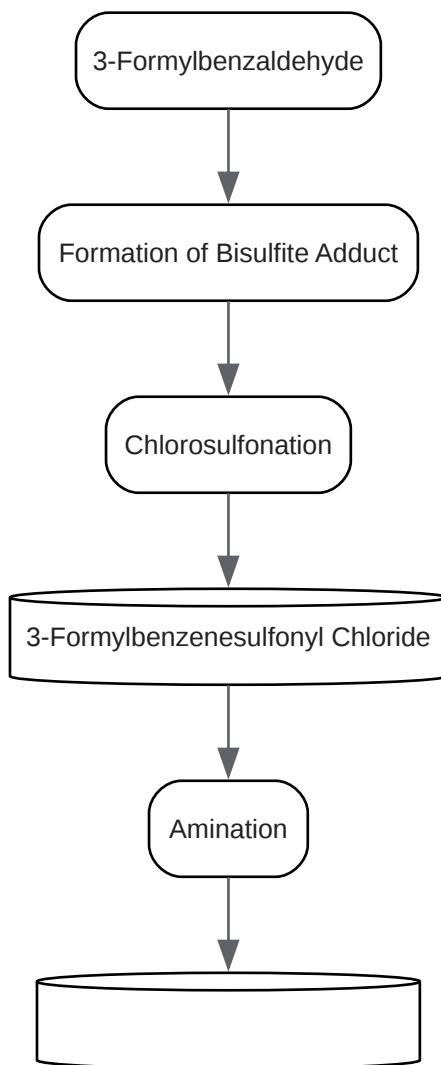
Table 2: Expected Spectroscopic Data for **3-Formylbenzenesulfonamide**

Spectrum	Expected Peaks and Features
¹ H NMR	Aromatic protons (multiplets, ~7.5-8.5 ppm), aldehyde proton (singlet, ~9.9-10.1 ppm), sulfonamide protons (broad singlet, variable chemical shift).
¹³ C NMR	Aromatic carbons (~125-140 ppm), aldehyde carbonyl carbon (~190 ppm).
IR (Infrared)	N-H stretching of the sulfonamide group (~3300-3400 cm ⁻¹), C=O stretching of the aldehyde (~1700 cm ⁻¹), S=O stretching of the sulfonamide (~1350 and 1160 cm ⁻¹), and aromatic C-H and C=C bands.
Mass Spec.	Molecular ion peak (M ⁺) at m/z 185, with fragmentation patterns corresponding to the loss of functional groups.

Synthesis of 3-Formylbenzenesulfonamide: Experimental Protocol

A detailed experimental protocol for the synthesis of **3-Formylbenzenesulfonamide** is not explicitly available in the literature. However, based on established synthetic methodologies for related compounds, a two-step procedure can be proposed. This involves the synthesis of the precursor, 3-formylbenzenesulfonyl chloride, followed by its amination.

Proposed Synthesis Workflow



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Proposed two-step synthesis of 3-Formylbenzenesulfonyl Chloride.

Step 1: Synthesis of 3-Formylbenzenesulfonyl Chloride from 3-Formylbenzaldehyde

This procedure is adapted from a method for the synthesis of 3-formylbenzenesulfonyl chloride derivatives.[6]

Materials:

- 3-Formylbenzaldehyde
- Sodium bisulfite (NaHSO_3)

- Sodium sulfate (Na_2SO_4)
- Chlorosulfonic acid (ClSO_3H)
- Thionyl chloride (SOCl_2)
- N,N-Dimethylformamide (DMF) (catalytic amount)
- Dichloromethane (CH_2Cl_2)
- Ice
- Water

Procedure:

- Formation of the Bisulfite Adduct:
 - In a round-bottom flask, dissolve 3-formylbenzaldehyde in a suitable solvent (e.g., water/ethanol mixture).
 - Add a saturated solution of sodium bisulfite dropwise with stirring.
 - Continue stirring until the precipitation of the white bisulfite adduct is complete.
 - Filter the precipitate, wash with cold ethanol, and dry under vacuum.
- Chlorosulfonation:
 - Caution: This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as it involves corrosive and reactive reagents.
 - To a flask containing the dried bisulfite adduct, add an excess of chlorosulfonic acid slowly at 0 °C (ice bath).
 - After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete sulfonation.

- Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.
- The crude 3-formylbenzenesulfonic acid will precipitate. Filter the solid and wash with cold water.
- Dry the crude sulfonic acid thoroughly.
- Suspend the dried sulfonic acid in an inert solvent (e.g., dichloromethane) and add a catalytic amount of DMF.
- Add thionyl chloride dropwise at 0 °C.
- After the addition, reflux the mixture until the reaction is complete (monitored by TLC or disappearance of the solid).
- Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure.
- The resulting residue is the crude 3-formylbenzenesulfonyl chloride, which can be purified by distillation under reduced pressure or used directly in the next step.

Step 2: Amination of 3-Formylbenzenesulfonyl Chloride

This procedure is a general method for the amination of sulfonyl chlorides.

Materials:

- 3-Formylbenzenesulfonyl chloride
- Aqueous ammonia (concentrated)
- Dichloromethane (or another suitable organic solvent)
- Water
- Hydrochloric acid (for pH adjustment, if necessary)

Procedure:

- Dissolve the crude or purified 3-formylbenzenesulfonyl chloride in dichloromethane.
- Cool the solution in an ice bath.
- Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.
- Continue stirring at room temperature for 1-2 hours.
- Separate the organic layer. Wash the organic layer with water, then with a dilute acid solution (if necessary to remove excess ammonia), and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter and evaporate the solvent under reduced pressure to obtain crude **3-Formylbenzenesulfonamide**.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Activity and Mechanism of Action

3-Formylbenzenesulfonamide has been identified as a modulator of ion channel activity, which forms the basis of its potential therapeutic applications.

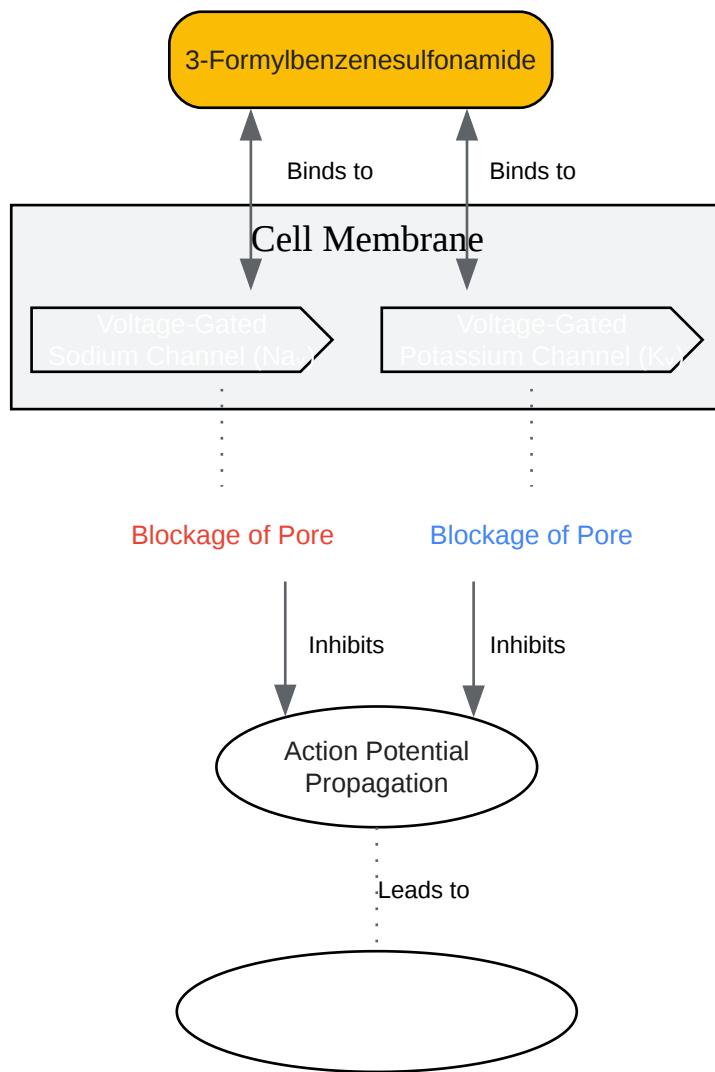
Inhibition of Voltage-Gated Ion Channels

The primary reported biological activity of **3-Formylbenzenesulfonamide** is its ability to block the function of voltage-gated sodium (Na_v) and potassium (K_v) channels.^[2] These channels are crucial for the generation and propagation of action potentials in excitable cells, such as neurons. By inhibiting these channels, the compound can reduce neuronal excitability, a mechanism that is relevant for the treatment of various neurological disorders.

The benzenesulfonamide scaffold is a known pharmacophore for the inhibition of various ion channels. Studies on related benzenesulfonamide derivatives have shown that they can act as open-channel blockers of K_v channels, suggesting a direct interaction with the channel pore.^[7] For Na_v channels, sulfonamide-based compounds have been developed as potent and selective inhibitors, indicating that this chemical class can effectively target these channels.^[8]
^[9]^[10]

Proposed Mechanism of Ion Channel Inhibition

The precise molecular mechanism of how **3-Formylbenzenesulfonamide** interacts with and inhibits Na_v and K_v channels has not been elucidated in detail. However, based on the known mechanisms of similar ion channel blockers, a general model can be proposed.



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*Proposed mechanism of action for **3-Formylbenzenesulfonamide**.*

It is hypothesized that **3-Formylbenzenesulfonamide** physically obstructs the ion-conducting pore of both sodium and potassium channels. This "pore block" mechanism prevents the flow of Na^+ and K^+ ions across the cell membrane, which is essential for the depolarization and repolarization phases of an action potential. The binding could be state-dependent, meaning

the compound may have a higher affinity for the open or inactivated state of the channel, a common feature of many ion channel blockers.

Potential Interaction with Acetylcholine Receptors

The structural similarity of **3-Formylbenzenesulfonamide** to acetylcholine suggests the possibility of its interaction with nicotinic acetylcholine receptors (nAChRs).^[2] While direct experimental evidence for this interaction is currently lacking, the sulfonamide moiety and the overall molecular shape could potentially fit into the ligand-binding domain of certain nAChR subtypes. Such an interaction could lead to either agonistic or antagonistic effects, further modulating synaptic transmission. The development of pharmacophore models for nAChR ligands could help in computationally assessing this potential interaction.^{[11][12][13]}

Applications and Future Directions

The ability of **3-Formylbenzenesulfonamide** to inhibit voltage-gated ion channels makes it a compound of interest for the development of novel therapeutics for a range of neurological and psychiatric conditions characterized by neuronal hyperexcitability, such as:

- Epilepsy
- Neuropathic pain
- Cardiac arrhythmias (due to its effect on cardiac ion channels)

Further research is required to fully characterize the pharmacological profile of **3-Formylbenzenesulfonamide**. Key areas for future investigation include:

- Determination of Physicochemical Properties: Experimental determination of its melting point, boiling point, and density is necessary for a complete profile.
- Detailed Spectroscopic Analysis: Acquisition and interpretation of ¹H NMR, ¹³C NMR, IR, and mass spectra will confirm its structure and purity.
- Optimization of Synthesis: Development and optimization of a reliable and scalable synthetic route.

- In-depth Mechanistic Studies: Elucidation of the specific binding sites and kinetics of interaction with various subtypes of Na_v and K_v channels using electrophysiological techniques like patch-clamping.
- Evaluation of Acetylcholine Receptor Interaction: Direct assessment of its binding and functional effects on different nAChR subtypes.
- In Vivo Efficacy and Safety Studies: Preclinical studies in animal models to evaluate its therapeutic potential and safety profile.

Conclusion

3-Formylbenzenesulfonamide is a promising chemical entity with a clear biological activity as an ion channel inhibitor. This technical guide has consolidated the available information on its properties, proposed a viable synthetic pathway, and outlined its potential mechanisms of action. The provided data and protocols are intended to facilitate further research and development of this compound and its derivatives for potential therapeutic applications. As with any research compound, all handling and experimental procedures should be conducted with appropriate safety precautions in a laboratory setting.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Formylbenzenesulfonamide (CAS 1778-37-6)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b154734#3-formylbenzenesulfonamide-cas-number-1778-37-6>

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